molecular formula C22H18 B156952 1,4-Bis[(E)-2-phenylethenyl]benzene CAS No. 1608-41-9

1,4-Bis[(E)-2-phenylethenyl]benzene

Cat. No. B156952
CAS RN: 1608-41-9
M. Wt: 282.4 g/mol
InChI Key: IJAAWBHHXIWAHM-PHEQNACWSA-N
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Description

1,4-Bis[(E)-2-phenylethenyl]benzene is a chemical compound that has been studied for its photophysical properties, liquid crystalline behavior, and potential applications in molecular electronics and as monomers for polymers. The compound is characterized by a central benzene ring substituted at the 1 and 4 positions with phenylethynyl groups. This structure has been the subject of various research studies due to its interesting properties and potential applications.

Synthesis Analysis

The synthesis of derivatives of 1,4-bis(phenylethynyl)benzene has been reported in several studies. For instance, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit have been synthesized and characterized, showing that they are fluorescent in solution . Additionally, a series of monomers based on linear 1,4-phenylethynyl subunits has been synthesized, with modifications to the central phenylene ring and the conjugated system affecting solubility and optical properties .

Molecular Structure Analysis

The molecular structure of 1,4-bis(phenylethynyl)benzene derivatives has been analyzed using various techniques. X-ray diffraction studies have provided insights into the crystalline structure of these compounds. For example, the crystal structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined, revealing a quasi-planar structure with significant torsion angles between the pyridine and phenyl rings . Another study reported the non-planar structure of a 1,4-bis(phenylethynyl)benzene derivative with methoxy groups, which forms a zigzag molecular network in the crystal .

Chemical Reactions Analysis

The chemical reactivity of 1,4-bis(phenylethynyl)benzene derivatives has been explored in the context of their potential use in synthesizing polymers and other materials. For example, the cycloaddition of 1,3-dipolar reagents to a Michael acceptor based on 1,4-bis(phenylethynyl)benzene has been used to prepare a variety of bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(phenylethynyl)benzene derivatives have been extensively studied. Photophysical measurements indicate that these compounds undergo emission from the lowest vibrational level of the first excited singlet state without evidence of aggregation in solution . The introduction of alkoxy substituents has been shown to affect the phase behavior of these compounds, with longer substituents stabilizing smectic phases and shorter ones promoting nematic phases . The torsional motions of these compounds have also been studied using spectroscopy, providing estimates of the ground-state barrier to rotation .

Scientific Research Applications

Antioxidant Activity

1,4-Bis[(E)-2-phenylethenyl]benzene has been explored for its potential antioxidant properties. A study by Lavanya et al. (2015) demonstrated that this compound exhibited significant antioxidant activity, making it a potent antioxidant agent (Lavanya et al., 2015).

Photophysical Properties

Levitus et al. (2001) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene. Their research focused on the effects of phenyl group rotation and chromophore aggregation, contributing valuable insights into the planarization and aggregation phenomena in poly(phenyleneethynylene)s (Levitus et al., 2001).

Structural Characterization

Percino et al. (2014) conducted a detailed study on the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, a related compound. They used X-ray diffraction and theoretical calculations to understand its structure, providing a foundation for further exploration of similar compounds (Percino et al., 2014).

Electropolymerization

Larmat et al. (1996) explored the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, demonstrating its potential in the formation of conducting polymers. This research opens up possibilities for its application in electronic materials (Larmat et al., 1996).

Electroluminescence

Sun et al. (2003) synthesized novel copolymers containing 1,4-bis(phenylethenyl)benzene, demonstrating their electroluminescent properties. This finding is crucial for the development of light-emitting devices (Sun et al., 2003).

Antimicrobial Activity

Lavanya et al. (2014) synthesized compounds related to 1,4-bis[(E)-2-phenylethenyl]benzene and evaluated their antimicrobial activity. One compound in particular showed pronounced antimicrobial properties (Lavanya et al., 2014).

Electronic Spectra Analysis

Zhen et al. (1993) analyzed the Ultra-Violet absorption spectra and fluoresence emission of 1,4-bis (substituted phenylethynyl) benzene, contributing to the understanding of the compound's photophysical behavior (Zhen et al., 1993).

Corrosion Inhibition

Singh and Quraishi (2016) investigated the corrosion inhibiting properties of compounds structurally similar to 1,4-bis[(E)-2-phenylethenyl]benzene, revealing their potential in protecting mild steel against corrosion (Singh & Quraishi, 2016).

Future Directions

“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.

properties

IUPAC Name

1,4-bis[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAWBHHXIWAHM-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(E)-2-phenylethenyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DD Nguyen, NC Jones, SV Hoffmann… - … Acta Part A: Molecular …, 2023 - Elsevier
The UV absorbance bands of 1,4-distyrylbenzene (1,4-Bis[(E)-2-phenylethenyl]benzene, DSB) are investigated by Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy using …
Number of citations: 2 www.sciencedirect.com
DD Nguyen, NC Jones, SV Hoffmann… - … Acta Part A …, 2023 - researchgate.net
The UV absorbance bands of 1, 4-distyrylbenzene (1, 4-Bis [(E)-2-phenylethenyl] benzene, DSB) are investigated by Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy …
Number of citations: 0 www.researchgate.net
SE Estrada, C Ochoa-Puentes, CA Sierra - Journal of Molecular Structure, 2017 - Elsevier
In order to study the effect of the molecular structure on the optical properties of totally trans-trans phenylenevinylene oligomers (OPVs), sixteen 1,4-distyrylbenzene derivatives (1a-i and …
Number of citations: 14 www.sciencedirect.com
HM Savanur, RG Kalkhambkar, KK Laali - Applied Catalysis A: General, 2017 - Elsevier
Facile, high yielding, one-pot methods for the synthesis of a library of diversely substituted bi-aryls, diarylethenes, and aryl-enoates, via Suzuki and Heck reactions, and by sequential …
Number of citations: 33 www.sciencedirect.com
H Naeimi, F Kiani - Applied Organometallic Chemistry, 2019 - Wiley Online Library
The carbon–carbon cross coupling reactions through transition‐metal‐catalyzed processes has been significantly developed for their important synthetic applications. In this research, …
Number of citations: 3 onlinelibrary.wiley.com
SE Estrada Flórez - 2017 - repositorio.unal.edu.co
Dieciséis oligo(p-fenilenvinileno)s (OFVs), sustituidos con diferentes grupos electrodonores y electroaceptores fueron sintetizados por reacción de acoplamiento cruzado de Mizoroki-…
Number of citations: 0 repositorio.unal.edu.co

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